molecular formula C23H19ClN4O2S B11971754 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11971754
M. Wt: 450.9 g/mol
InChI Key: IGSFDQCKSWPRPV-DHRITJCHSA-N
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Preparation Methods

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the condensation of o-phenylenediamine with formic acid or an equivalent compound to form the benzimidazole core The final step involves the reaction with 4-hydroxybenzaldehyde to form the acetohydrazide derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole derivatives .

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, making it a candidate for studies on antimicrobial, anticancer, and antiviral properties.

    Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division in cancer cells or the disruption of microbial cell walls in bacteria . The sulfanyl and acetohydrazide groups further enhance its binding affinity and specificity for these targets, making it a potent bioactive compound.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide include other benzimidazole derivatives such as:

These compounds share a similar benzimidazole core but differ in their substituents, which can significantly impact their biological activity and chemical properties.

Properties

Molecular Formula

C23H19ClN4O2S

Molecular Weight

450.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19ClN4O2S/c24-19-6-2-1-5-17(19)14-28-21-8-4-3-7-20(21)26-23(28)31-15-22(30)27-25-13-16-9-11-18(29)12-10-16/h1-13,29H,14-15H2,(H,27,30)/b25-13+

InChI Key

IGSFDQCKSWPRPV-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)O)Cl

Origin of Product

United States

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